1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a complex organic compound that features a combination of benzodioxole, furan, piperidine, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Furan-3-carbonyl Piperidine: This involves the acylation of piperidine with furan-3-carboxylic acid, followed by reduction and protection steps.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the furan-3-carbonyl piperidine derivative using a urea-forming reagent such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(piperidin-4-yl)methyl)urea: Lacks the furan-3-carbonyl group.
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-carbonyl)piperidin-4-yl)methyl)urea: Contains a thiophene ring instead of a furan ring.
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-carbonyl)piperidin-4-yl)methyl)urea: Contains a pyridine ring instead of a furan ring.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is unique due to the presence of both benzodioxole and furan moieties, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c23-18(14-5-8-25-11-14)22-6-3-13(4-7-22)10-20-19(24)21-15-1-2-16-17(9-15)27-12-26-16/h1-2,5,8-9,11,13H,3-4,6-7,10,12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPMWLNZSUCNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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